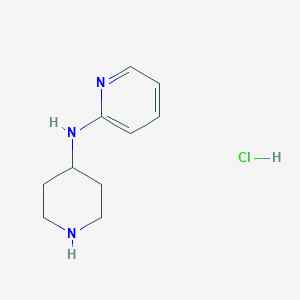

N-(piperidin-4-yl)pyridin-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “N-(piperidin-4-yl)pyridin-2-amine hydrochloride” involves the reaction of 4-piperidone with 3-bromo-2-pyrrolidinone in the presence of hydrochloric acid to form N-(4-oxopiperidin-1-yl)-2-pyrrolidin-3-ylpyridin-3-amine. The resulting product is then reacted with 3-aminopyridine in the presence of hydrochloric acid to form N-piperidin-4-yl-2-pyrrolidin-1-ylpyridin-3-amine hydrochloride.Molecular Structure Analysis

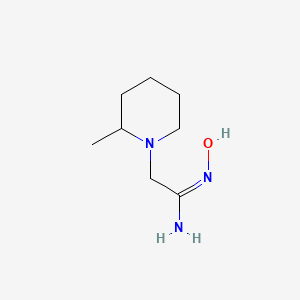

The molecular structure of “this compound” is complex. It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, the copper catalyst initiates N-radical formation, and afterwards, the 1,5-HAT carbon radical is captured by CO and Cu(II) species to form the proposed intermediate, followed by an intramolecular ligand exchange and reductive elimination/cyclization .Physical And Chemical Properties Analysis

“this compound” is a white solid . Its molecular formula is C10H17Cl2N3 and its molecular weight is 250.17 .Aplicaciones Científicas De Investigación

Synthesis of Chiral Catalysts

N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, potentially used as stereoselective catalysts, have been synthesized using a key intermediate related to N-(piperidin-4-yl)pyridin-2-amine. This process involves nucleophilic substitution and aims at producing chiral compounds for asymmetric synthesis applications (Tian et al., 2012).

Antibacterial Activity

Certain piperidine-containing pyrimidine imines and thiazolidinones have been synthesized, including structures related to N-(piperidin-4-yl)pyridin-2-amine, to evaluate their antibacterial properties. These compounds demonstrate the potential of such chemical structures in developing new antibacterial agents (Merugu et al., 2010).

Neurotransmitter Research

The biological N-oxidation of piperidine, a process related to the metabolism of compounds like N-(piperidin-4-yl)pyridin-2-amine, has been studied, highlighting the importance of such transformations in understanding the pharmacological activity of biogenic amines (Wang et al., 2016).

Catalysis and Material Science

Ceria-supported nanogold has been used for the aerobic oxidation of cyclic amines to lactams, a process relevant to the transformation of compounds with structures similar to N-(piperidin-4-yl)pyridin-2-amine. This research offers insights into the catalytic applications of gold nanoparticles in organic synthesis (Dairo et al., 2016).

DNA Detection

Novel benzimidazo[1,2-a]quinolines substituted with piperidine, showing structural resemblance to N-(piperidin-4-yl)pyridin-2-amine, have been developed for potential applications as DNA-specific fluorescent probes. This highlights the potential of such compounds in bioanalytical chemistry and molecular diagnostics (Perin et al., 2011).

Propiedades

IUPAC Name |

N-piperidin-4-ylpyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;/h1-3,6,9,11H,4-5,7-8H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGLTQGNTJEIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)

![8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6144451.png)

![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)

![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)

![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)

![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)